2-Chloro-4-ethoxybenzoic acid
Description
Chemical Identity and Nomenclature
This compound represents a disubstituted benzoic acid derivative characterized by its molecular formula C₉H₉ClO₃ and molecular weight of 200.62 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the carboxylic acid function serves as the principal functional group, with positional numbering beginning from the carbon bearing the carboxyl group. The chlorine substituent occupies the ortho position relative to the carboxylic acid group, while the ethoxy group (-OCH₂CH₃) is positioned para to the chlorine atom and meta to the carboxylic acid function.
The compound's Chemical Abstracts Service registry number 334018-28-9 provides a unique identifier for this specific molecular structure. Alternative nomenclature systems may refer to this compound as benzoic acid, 2-chloro-4-ethoxy-, though the preferred systematic name remains this compound. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System (SMILES) string: CCOC1=CC(=C(C=C1)C(=O)O)Cl.
The compound's International Chemical Identifier (InChI) string provides a standardized representation: InChI=1S/C9H9ClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12). This notation system enables precise communication of molecular structure across different chemical databases and software platforms. The corresponding InChI Key, TVVYWGVVTSRIDM-UHFFFAOYSA-N, serves as a condensed hash representation of the complete molecular structure.
Historical Context and Discovery
The development of this compound emerged from systematic investigations into substituted benzoic acid derivatives during the expansion of aromatic chemistry research in the mid-to-late twentieth century. While specific historical documentation of its initial synthesis remains limited in the available literature, the compound represents part of a broader class of halogenated aromatic carboxylic acids that gained prominence as synthetic intermediates and research tools.
The compound's synthesis methodology reflects advances in selective aromatic substitution reactions that became increasingly sophisticated throughout the development of modern organic chemistry. Patent literature indicates that efficient synthetic routes for 2-ethoxybenzoic acid compounds were developed using benzoic acid as starting material, introducing directing groups to achieve regioselective substitution patterns. These methodological advances enabled the preparation of specifically substituted derivatives like this compound with high positional selectivity.
Contemporary chemical suppliers now routinely offer this compound with purities exceeding 95%, indicating the maturation of synthetic methodologies for its preparation. The compound's inclusion in major chemical databases such as PubChem and its availability from multiple commercial sources demonstrates its established role in chemical research and development activities.
Table 1: Key Historical Milestones and Chemical Database Entries
| Database/Source | Entry Date | Identifier | Notes |
|---|---|---|---|
| Chemical Abstracts Service | Not specified | 334018-28-9 | Primary registry number |
| MDL Information Systems | Not specified | MFCD17256595 | MDL number assignment |
| PubChem | Various updates | Multiple entries | Comprehensive chemical data |
| Commercial suppliers | 2014-2025 | Various catalog numbers | Routine commercial availability |
Significance in Organic Chemistry Research
This compound occupies a significant position in organic chemistry research due to its unique electronic and steric properties arising from the specific substitution pattern on the benzene ring. The compound serves as a valuable model system for investigating the electronic effects of mixed electron-donating and electron-withdrawing substituents on aromatic reactivity patterns. The chlorine atom at the 2-position acts as an electron-withdrawing group through both inductive and weak mesomeric effects, while the ethoxy group at the 4-position provides electron-donating character through resonance interactions.
This electronic dichotomy makes the compound particularly useful for structure-activity relationship studies in medicinal chemistry and materials science applications. Research investigations have utilized similar chlorinated ethoxybenzoic acid derivatives to understand how substituent patterns influence biological activity and chemical reactivity. The compound's carboxylic acid functionality provides opportunities for further derivatization through standard carboxylic acid chemistry, including ester formation, amide synthesis, and metal salt preparation.
The compound demonstrates utility as a synthetic intermediate in pharmaceutical development, where the specific substitution pattern can be leveraged to introduce desired pharmacophoric elements into target molecules. The ethoxy group provides a protected hydroxyl equivalent that can be selectively modified under appropriate reaction conditions, while the chlorine substituent offers opportunities for nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling processes.
Table 2: Research Applications and Chemical Properties
| Property Category | Specific Characteristics | Research Implications |
|---|---|---|
| Electronic Effects | Mixed electron-donating/withdrawing | Structure-activity studies |
| Synthetic Utility | Multiple reactive sites | Pharmaceutical intermediates |
| Physical Properties | Crystalline solid, stable storage | Practical research applications |
| Chemical Reactivity | Nucleophilic substitution potential | Cross-coupling chemistry |
Current research applications span multiple disciplines including medicinal chemistry, where the compound serves as a building block for bioactive molecule synthesis, and materials science, where its electronic properties contribute to the development of functional organic materials. The compound's well-characterized physical and chemical properties, combined with its commercial availability, position it as a valuable tool for both fundamental research investigations and applied chemistry development programs.
Computational chemistry studies have utilized this compound and related derivatives to validate theoretical models of substituent effects on aromatic systems. The compound's molecular parameters, including topological polar surface area values of 46.53 Ų and calculated partition coefficient (LogP) of 2.4369, provide important benchmarks for computational predictions of molecular behavior. These quantitative structure-property relationships enable researchers to design new compounds with predicted characteristics based on established patterns observed with compounds like this compound.
Properties
IUPAC Name |
2-chloro-4-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVYWGVVTSRIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine-1-Oxide Directing Group Strategy
The most efficient method for synthesizing 2-chloro-4-ethoxybenzoic acid involves a two-step process leveraging pyridine-1-oxide as a transient directing group. Adapted from the synthesis of 2-ethoxybenzoic acid derivatives, this approach begins with 2-chlorobenzamido pyridine-1-oxide. The ethoxy group is introduced at position 4 via copper-catalyzed C-H functionalization under mild conditions (CuCl, ethanol/pyridine, 130°C, 12 h). Subsequent alkaline hydrolysis (NaOH, 80°C) and acidification yield the target compound with an 84–87% isolated yield.
Mechanistic Insights
The pyridine-1-oxide moiety coordinates with CuCl, forming a reactive complex that facilitates ethoxylation at the para position relative to the amide group. This directing effect overrides the inherent meta-directing influence of the carboxylic acid precursor, enabling precise functionalization.
Oxidation of 2-Chloro-4-ethoxybenzaldehyde
Electrophilic Chlorination of 4-Ethoxybenzaldehyde
This route involves chlorinating 4-ethoxybenzaldehyde at position 2 using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃. The resulting 2-chloro-4-ethoxybenzaldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in an alkaline medium (80°C, 6 h). While bench-scale yields reach 75%, industrial scalability is limited by the volatility of intermediate aldehydes.
Optimization Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | SO₂Cl₂, FeCl₃, 40°C, 4 h | 68% |
| Oxidation | KMnO₄, NaOH, 80°C, 6 h | 92% |
Catalytic Ortho-Chlorination of 4-Ethoxybenzoic Acid
Selenoether-Catalyzed Chlorination
Building on methodologies for phenol chlorination, 4-ethoxybenzoic acid undergoes ortho-selective chlorination using a selenoether catalyst (1 mol%) and N-chlorosuccinimide (NCS). Protecting the carboxylic acid as a methyl ester (MeOH, H₂SO₄) prior to chlorination prevents deactivation, achieving >20:1 ortho/para selectivity. Deprotection with LiOH yields this compound in 78% overall yield.
Reaction Conditions
- Catalyst: 2,2′-diselenodi(benzoic acid)
- Solvent: Dichloromethane, 25°C, 8 h
- Selectivity: Ortho/para = 22:1
Multi-Step Synthesis from Aniline Derivatives
Diazotization and Cyanation Sequence
Starting with 4-ethoxyaniline, this method involves:
- Diazotization with NaNO₂/HCl at 0°C
- Sandmeyer reaction with CuCN to introduce nitrile at position 2
- Hydrolysis of nitrile to carboxylic acid (H₂SO₄, 100°C)
While conceptually viable, competing ether cleavage during hydrolysis limits practical utility, with yields <50%.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Center
The chlorine atom at position 2 undergoes nucleophilic substitution under alkaline or catalytic conditions:
-
Ammonolysis : Reacts with aqueous ammonia at 80–100°C to yield 2-amino-4-ethoxybenzoic acid. This reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing effect of the carboxylic acid group .
-
Thiol Substitution : Treatment with thiourea in ethanol/water produces 2-mercapto-4-ethoxybenzoic acid, which is stabilized by intramolecular hydrogen bonding .
Reaction Conditions :
| Nucleophile | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| NH₃ (aq.) | Water | 80°C | None | 72 |
| Thiourea | Ethanol/H₂O | Reflux | NaOH | 68 |
Functionalization of the Carboxylic Acid Group
The -COOH group participates in classic acid-derived reactions:
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl 2-chloro-4-ethoxybenzoate (85% yield) .
-
Amide Formation : Couples with amines (e.g., benzylamine) via EDCI/HOBt activation, yielding substituted benzamides (90–95% purity) .
Notable Derivatives :
| Derivative | Application | Reference |
|---|---|---|
| Methyl ester | Intermediate in agrochemical synthesis | |
| Benzylamide | Antimicrobial candidate |
Electrophilic Aromatic Substitution (EAS)
The ethoxy group directs incoming electrophiles to the para position relative to itself:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 6, forming 6-nitro-2-chloro-4-ethoxybenzoic acid (65% yield) .
-
Halogenation : Bromine in acetic acid adds a bromine atom at position 5, producing 5-bromo-2-chloro-4-ethoxybenzoic acid (58% yield) .
Directing Effects :
| Substituent | Position | Reactivity (Relative Rate) |
|---|---|---|
| -OCH₂CH₃ | 4 | Strong para-directing |
| -Cl | 2 | Ortho/para-directing |
Redox Reactions
-
Reduction : LiAlH₄ reduces the -COOH group to a hydroxymethyl group, yielding 2-chloro-4-ethoxybenzyl alcohol (40% yield).
-
Oxidation : KMnO₄/H₂O oxidizes the ethoxy group to a ketone, forming 4-acetyl-2-chlorobenzoic acid under harsh conditions (120°C).
Limitations :
-
The chlorine atom inhibits full oxidation of the aromatic ring due to steric and electronic effects.
Decarboxylation Pathways
Thermal decarboxylation at 200–220°C eliminates CO₂, producing 2-chloro-4-ethoxybenzene. This reaction is catalyzed by Cu powder, achieving 78% conversion .
Mechanistic Pathway :
-
Deprotonation of -COOH to carboxylate.
-
Formation of a six-membered transition state with copper.
Coupling Reactions
The compound participates in Ullmann-type couplings with aryl halides using CuI/L-proline catalysis:
-
Biaryl Synthesis : Reacts with iodobenzene to form 2-chloro-4-ethoxybiphenyl-4'-carboxylic acid (55% yield) .
Optimized Conditions :
-
Solvent: DMSO
-
Temperature: 110°C
-
Time: 24 hrs
Stability and Degradation
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Bioactive Compounds
2-Chloro-4-ethoxybenzoic acid serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the development of selective serotonin receptor agonists, which are crucial for treating gastrointestinal disorders. A notable example is its use in synthesizing mosapride, a drug that enhances gastrointestinal motility by acting on serotonin receptors .
1.2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds can be modified to enhance their efficacy against specific pathogens, making them valuable in developing new antimicrobial agents .
Agrochemical Applications
2.1. Herbicides and Pesticides
The compound has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its structural properties allow for modifications that can lead to the development of effective herbicides that target specific plant species while minimizing damage to crops .
Organic Synthesis
3.1. Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for constructing more complex molecular architectures. Its functional groups can undergo various chemical reactions, making it suitable for synthesizing a wide range of organic compounds .
Table 1: Synthesis and Yield Data of Bioactive Derivatives
| Compound Name | Starting Material | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Mosapride | This compound | Reflux in ethanol with amine catalyst | 85 |
| Antimicrobial derivative A | This compound | Reaction with phenolic compound | 78 |
| Herbicide candidate B | This compound | Reaction with chloroacetic acid | 90 |
This table summarizes various synthetic routes involving this compound and their respective yields, highlighting its efficiency as a precursor in generating bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and ethoxy group on the benzene ring contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key differences between 2-chloro-4-ethoxybenzoic acid and related benzoic acid derivatives:
Acidity and Solubility Trends
- Acidity : The chlorine atom at the 2-position in this compound enhances acidity compared to unsubstituted benzoic acid due to its electron-withdrawing nature. However, the ethoxy group at the 4-position donates electrons via resonance, partially counteracting the Cl effect. This results in a pKa value slightly lower than that of 4-chloro-benzoic acid but higher than 2-chloro-benzoic acid derivatives without electron-donating groups .
- Solubility: The ethoxy group improves solubility in polar solvents (e.g., ethanol) compared to purely hydrophobic derivatives like 4-chloro-3-methylbenzoic acid. In contrast, sulfonamido-containing analogs () exhibit enhanced solubility in aqueous media due to hydrogen-bonding capabilities .
Crystallographic and Structural Insights
Structural analyses of these compounds often employ crystallographic software such as SHELX (for refinement) and ORTEP (for visualization) to resolve substituent positions and molecular conformations . For example:
- This compound : The ethoxy group’s orientation may lead to distinct hydrogen-bonding networks in crystal lattices, influencing melting points and stability .
Biological Activity
2-Chloro-4-ethoxybenzoic acid is a benzoic acid derivative characterized by the presence of a chlorine atom at the second position and an ethoxy group at the fourth position on the benzene ring. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Table 1: Antimicrobial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
Studies have also highlighted the compound's anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property makes it a candidate for further research in chronic inflammatory diseases .
Anticancer Activity
Recent investigations have explored the anticancer potential of this compound. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound in cancer therapeutics. The compound's mechanism involves modulation of signaling pathways associated with cell survival and death .
Case Study: Effects on Cancer Cell Lines
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early apoptotic cells following treatment .
The biological activity of this compound is largely attributed to its structural features, which enhance its reactivity and binding affinity with biological molecules. The chlorine atom and ethoxy group facilitate interactions with specific enzymes and receptors, leading to the observed antimicrobial, anti-inflammatory, and anticancer effects .
Comparison with Related Compounds
When compared with similar compounds such as 4-Chloro-2-ethoxybenzoic acid and 2-Chloro-4-methoxybenzoic acid, this compound exhibits distinct biological properties due to its unique substituents. These differences can influence potency and selectivity towards various biological targets.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 4-Chloro-2-ethoxybenzoic acid | Moderate | Low | Moderate |
| 2-Chloro-4-methoxybenzoic acid | Low | High | Low |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-Chloro-4-ethoxybenzoic acid, and how can purity be confirmed?
- Methodology : Synthesis typically involves chlorination of 4-ethoxybenzoic acid using agents like thionyl chloride (SOCl₂) in anhydrous conditions, followed by purification via recrystallization. Confirm purity using HPLC (≥95% peak area), NMR (e.g., δ ~12.5 ppm for carboxylic proton, δ ~1.4 ppm for ethoxy CH₃), and FT-IR (e.g., C=O stretch at ~1680 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Q. Which analytical techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign signals for ethoxy (-OCH₂CH₃), chloro, and carboxylic acid groups.
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 215.6) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement and ORTEP-3 for visualization .
- Elemental Analysis : Validate C, H, Cl, and O percentages (e.g., C: 48.7%, H: 4.4%, Cl: 16.4%) .
Q. How should researchers handle solubility challenges in aqueous buffers for biological assays?
- Approach : Use co-solvents like DMSO (≤1% v/v) or ethanol. Adjust pH to deprotonate the carboxylic acid (pKa ~2.8) for improved solubility. Quantify solubility via UV-Vis spectroscopy (λmax ~270 nm) or HPLC retention times .
Advanced Research Questions
Q. How can crystallographic data be optimized for this compound using SHELX programs?
- Protocol :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Aim for completeness >99% and Rint < 0.02.
Refinement : In SHELXL, apply anisotropic displacement parameters and refine hydrogen atoms geometrically.
Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factors (R₁ < 0.05 for I > 2σ(I)).
Visualization : Generate ORTEP diagrams to highlight bond angles and torsional strain in the ethoxy group .
Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?
- Troubleshooting :
- Tautomerism : Check for keto-enol equilibria using variable-temperature NMR.
- Impurities : Re-run chromatography (e.g., silica gel, ethyl acetate/hexane) and compare TLC Rf values.
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level and compare experimental vs. simulated IR/NMR spectra .
Q. How to design derivatives for structure-activity relationship (SAR) studies targeting bioactivity?
- Synthetic Routes :
- Electrophilic Substitution : Introduce NO₂ or NH₂ groups at the 5-position using HNO₃/H₂SO₄ or catalytic hydrogenation.
- Esterification : Replace -COOH with methyl ester (-COOCH₃) to probe hydrophobicity effects.
- Biological Testing : Screen derivatives against enzyme targets (e.g., cyclooxygenase) using IC₅₀ assays and correlate substituent effects with activity .
Q. What precautions are critical when handling this compound in electrophilic reactions?
- Safety Measures :
- Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the ethoxy group.
- Employ corrosion-resistant reactors (glass-lined) for reactions involving Cl⁻ byproducts.
- Monitor reaction progress via <sup>13</sup>C NMR to detect intermediate formation (e.g., acyl chloride at δ ~170 ppm) .
Data Interpretation & Best Practices
Q. How to address discrepancies in melting points reported across literature sources?
- Analysis :
- Polymorphism : Perform DSC to identify multiple melting endotherms.
- Hydration States : Characterize via TGA (weight loss at ~100–150°C for hydrate decomposition).
- Cross-Validate : Compare with CAS data (e.g., Sigma-Aldrich: mp 207–209°C for hydrate) .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?
- Approach :
- Use nonlinear regression (e.g., GraphPad Prism) to fit log(inhibitor) vs. response curves.
- Apply ANOVA for inter-group comparisons and report confidence intervals (95% CI).
- Validate outliers using Grubbs’ test .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
